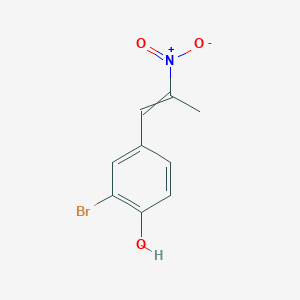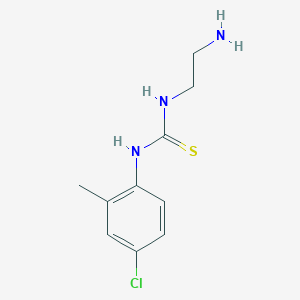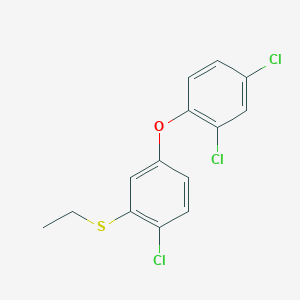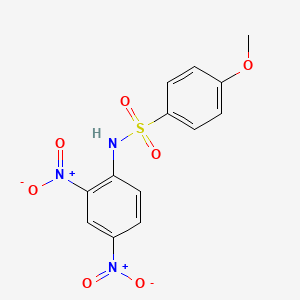![molecular formula C27H20N4O12 B14605558 2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) CAS No. 59920-09-1](/img/structure/B14605558.png)
2,2'-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) is a complex organic compound characterized by its multiple nitro and hydroxyl groups attached to a phenolic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with formaldehyde under acidic conditions. The process includes multiple steps of nitration and condensation reactions to achieve the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control systems is essential to maintain the quality and yield of the product.
化学反応の分析
Types of Reactions
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Halogenated phenols and other substituted aromatic compounds.
科学的研究の応用
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) involves its interaction with various molecular targets:
Molecular Targets: Enzymes, proteins, and cellular receptors.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit microbial growth, and interact with cellular signaling mechanisms.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): A phenolic antioxidant used in rubber and plastic industries.
4-Nitrophenol: A simpler nitrophenol compound used as a pH indicator and in the synthesis of pharmaceuticals.
Uniqueness
2,2’-{Methylenebis[(4-hydroxy-5-nitro-3,1-phenylene)methylene]}bis(4-nitrophenol) is unique due to its multiple nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its complex structure allows for diverse chemical modifications and functionalizations, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
59920-09-1 |
|---|---|
分子式 |
C27H20N4O12 |
分子量 |
592.5 g/mol |
IUPAC名 |
2-[[2-hydroxy-5-[(2-hydroxy-5-nitrophenyl)methyl]-3-nitrophenyl]methyl]-4-[(2-hydroxy-5-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C27H20N4O12/c32-24-3-1-20(28(36)37)12-16(24)5-14-7-18(26(34)22(9-14)30(40)41)11-19-8-15(10-23(27(19)35)31(42)43)6-17-13-21(29(38)39)2-4-25(17)33/h1-4,7-10,12-13,32-35H,5-6,11H2 |
InChIキー |
OWIHPWFCSASLTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=C(C(=CC(=C3)CC4=C(C=CC(=C4)[N+](=O)[O-])O)[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
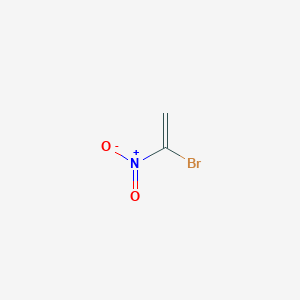
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
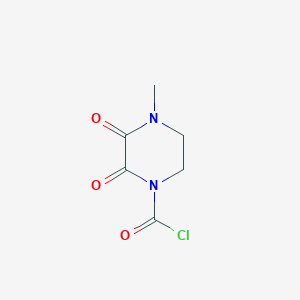
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
